molecular formula C11H13FO2 B1445209 3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid CAS No. 1267669-89-5

3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B1445209
CAS No.: 1267669-89-5
M. Wt: 196.22 g/mol
InChI Key: TXNCWQHEDGNFOG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for organic compounds. The official International Union of Pure and Applied Chemistry name, this compound, precisely describes the molecular structure by indicating the position of the fluorine substituent on the phenyl ring and the dimethyl substitution pattern on the propanoic acid backbone.

The compound's molecular formula, C₁₁H₁₃FO₂, reflects its composition of eleven carbon atoms, thirteen hydrogen atoms, one fluorine atom, and two oxygen atoms, resulting in a molecular weight of 196.22 grams per mole. The Chemical Abstracts Service registry number 1267669-89-5 provides a unique identifier for this specific chemical entity, facilitating its identification in chemical databases and regulatory documentation.

Property Value
International Union of Pure and Applied Chemistry Name This compound
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Chemical Abstracts Service Number 1267669-89-5
MDL Number MFCD13193250

The Simplified Molecular-Input Line-Entry System notation CC(C)(CC1=CC=CC(F)=C1)C(=O)O provides a linear representation of the molecular structure, encoding the connectivity and arrangement of atoms within the molecule. This notation system allows for computational analysis and database searching while maintaining compatibility with various chemical informatics platforms.

The International Chemical Identifier string InChI=1S/C11H13FO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) offers another standardized method for representing the compound's structure, providing a unique identifier that can be used across different chemical databases and software systems. The corresponding International Chemical Identifier Key TXNCWQHEDGNFOG-UHFFFAOYSA-N serves as a shortened, hashed version of the full International Chemical Identifier string.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of fluorinated organic compound research, which gained significant momentum during the mid-twentieth century. The systematic investigation of fluorinated aromatic compounds began as researchers recognized the unique properties imparted by fluorine substitution, including enhanced chemical stability, altered electronic characteristics, and modified biological activity profiles.

The specific synthesis and characterization of this compound represents part of the continuing effort to explore the chemical space of fluorinated carboxylic acids. While comprehensive historical documentation of this compound's initial discovery is limited in the available literature, its development likely followed established synthetic methodologies for preparing fluorinated aromatic compounds that were refined throughout the latter half of the twentieth century.

The compound's inclusion in commercial chemical catalogs and research databases indicates its recognition as a valuable synthetic intermediate and research tool. The assignment of the Chemical Abstracts Service number 1267669-89-5 and its registration in major chemical databases such as PubChem demonstrate its established position within the contemporary chemical literature.

The synthetic accessibility of this compound has been facilitated by advances in fluorinated aromatic chemistry, particularly the development of efficient methods for introducing fluorine substituents into aromatic systems. The availability of 3-fluorobenzene derivatives as starting materials, combined with established protocols for carbon-carbon bond formation and carboxylic acid synthesis, has enabled the practical preparation of this compound for research applications.

Structural Features and Isomerism

The molecular structure of this compound exhibits several distinctive features that contribute to its chemical properties and reactivity patterns. The compound consists of a fluorinated benzyl group attached to a quaternary carbon center bearing two methyl substituents and a carboxylic acid functional group. This structural arrangement creates a molecule with both aromatic and aliphatic character, combining the electronic properties of the fluorinated phenyl system with the chemical reactivity of the carboxylic acid moiety.

The fluorine atom occupies the meta position relative to the benzyl carbon attachment point on the aromatic ring, creating an asymmetric substitution pattern that influences the molecule's electronic distribution and steric properties. The meta-fluorine substitution pattern results in a dipole moment that affects intermolecular interactions and potentially influences the compound's solubility characteristics and crystallization behavior.

The quaternary carbon center represents a significant structural feature that distinguishes this compound from simpler aromatic carboxylic acids. The presence of two methyl groups attached to the carbon adjacent to the carboxylic acid creates substantial steric hindrance around this center, potentially affecting the compound's conformational preferences and reactivity in certain chemical transformations.

Structural Feature Description Impact
Meta-fluorine substitution Fluorine at position 3 of benzene ring Electronic effects, dipole moment
Quaternary carbon center Carbon bearing two methyl groups Steric hindrance, conformational rigidity
Carboxylic acid group Terminal carboxyl functionality Chemical reactivity, hydrogen bonding
Benzyl linkage Methylene bridge to aromatic ring Conformational flexibility

Conformational analysis of this compound reveals limited rotational freedom around the quaternary carbon center due to steric interactions between the methyl substituents and the carboxylic acid group. However, rotation around the benzyl carbon-phenyl bond provides conformational flexibility that may influence the molecule's three-dimensional shape and its interactions with other chemical entities.

The compound does not exhibit classical geometric isomerism due to the absence of double bonds or ring systems that would restrict rotation. However, the presence of the asymmetric fluorine substitution pattern on the aromatic ring creates the potential for different rotational conformers around the benzyl carbon-phenyl bond, each with slightly different steric and electronic environments.

Properties

IUPAC Name

3-(3-fluorophenyl)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNCWQHEDGNFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Route

Description:
A classical and widely used synthetic route to prepare 3-(3-fluorophenyl)-2,2-dimethylpropanoic acid involves Friedel-Crafts acylation. This method uses 3-fluorobenzene as the aromatic substrate and 2,2-dimethylpropanoic acid chloride as the acylating agent.

Reaction Conditions:

  • Catalyst: Lewis acid catalyst such as aluminum chloride (AlCl3)
  • Solvent: Anhydrous conditions are essential to prevent catalyst deactivation
  • Temperature: Controlled low to moderate temperatures to avoid side reactions
  • Workup: Hydrolysis and purification by recrystallization or chromatography to isolate the acid with high purity

Mechanism:
The Lewis acid activates the acid chloride to form an acylium ion, which electrophilically substitutes the aromatic ring at the 3-position relative to the fluorine substituent. The dimethyl groups on the propanoic acid moiety provide steric hindrance that influences regioselectivity and stability.

Industrial Adaptations:

  • Use of continuous flow reactors for enhanced control and scalability
  • Automated systems to optimize reaction parameters and improve yield
  • Purification steps such as recrystallization or chromatographic techniques ensure product purity
Parameter Details
Starting materials 3-Fluorobenzene, 2,2-dimethylpropanoic acid chloride
Catalyst Aluminum chloride (AlCl3)
Reaction medium Anhydrous solvent
Temperature range Typically 0–40 °C
Purification Recrystallization, chromatography
Yield High, dependent on reaction optimization

Kinetic Resolution of Racemic 2-Aryl-2-Fluoropropanoic Acids (Chiral Synthesis Approach)

Context:
While this method is more commonly applied to chiral 2-aryl-2-fluoropropanoic acids, it provides insight into advanced synthetic techniques that could be adapted for fluorinated propanoic acids like this compound.

Methodology:

  • Utilizes a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM)
  • Employs pivalic anhydride as a coupling agent and bis(α-naphthyl)methanol as an achiral alcohol
  • Kinetic resolution separates racemic mixtures into optically active esters and acids with high enantiomeric excess

Reaction Scheme Highlights:

  • Formation of mixed anhydride intermediates
  • Selective acyl transfer to alcohol yielding chiral esters
  • Recovery of unreacted enantiomerically enriched acid

Solvent Screening Results:

Entry Solvent Yield of Ester/Acid (%) Enantiomeric Excess (Ester/Acid) (%) Selectivity Factor (s)
1 CH2Cl2 13 / 80 91 / 11 24
2 THF 31 / 52 92 / 43 36
3 DMF 18 / 46 90 / 17 23
4 Diethyl ether 47 / 40 87 / 70 31

Relevance:
Although this method specifically targets chiral 2-aryl-2-fluoropropanoic acids, the use of chiral catalysts and kinetic resolution could be adapted for synthesizing optically active this compound derivatives, especially for pharmaceutical applications requiring enantiomeric purity.

Hydrolysis of Fluorinated Nitrile Precursors

Overview:
A related fluorinated propanoic acid, 3,3,3-trifluoro-2,2-dimethylpropanoic acid, is prepared by hydrolysis of the corresponding nitrile intermediate under basic conditions. This method provides a conceptual basis for similar hydrolytic transformations that might be adapted for this compound synthesis if suitable nitrile precursors are available.

Reaction Conditions:

  • Reagent: Sodium hydroxide (5 mol/L aqueous solution)
  • Temperature: 90–100 °C reflux
  • Duration: Overnight until complete conversion
  • Workup: Acidification with concentrated hydrochloric acid to pH 1, extraction with dichloromethane, concentration to yield the acid

Yield:

  • Approximately 84.3% with 98% purity by gas chromatography
Step Conditions Outcome
Hydrolysis NaOH (5 mol/L), 90–100 °C, reflux overnight Complete conversion of nitrile
Acidification HCl to pH 1 Precipitation of acid
Extraction and Concentration Dichloromethane, drying White solid acid, high purity
Yield 84.3% High purity (GC 98%)

Note:
Although this method is reported for trifluorinated analogues, it demonstrates the feasibility of hydrolysis of fluorinated nitriles to corresponding acids, which could be explored for the target compound if appropriate intermediates are synthesized.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations/Notes
Friedel-Crafts Acylation 3-Fluorobenzene, 2,2-dimethylpropanoic acid chloride, AlCl3, anhydrous solvent, controlled temperature Established, scalable, direct synthesis Requires strict anhydrous conditions; possible side reactions
Kinetic Resolution (Chiral Synthesis) Racemic 2-aryl-2-fluoropropanoic acids, (+)-BTM catalyst, pivalic anhydride, bis(α-naphthyl)methanol High enantiomeric excess, selective More complex, catalyst-dependent, mostly for chiral acids
Hydrolysis of Fluorinated Nitriles Fluorinated nitrile precursor, NaOH aqueous, reflux, acidification High yield, straightforward Requires nitrile intermediate; less direct for target compound

Research Findings and Notes

  • The Friedel-Crafts acylation remains the most straightforward and industrially relevant method for synthesizing this compound, offering good yields and scalability under controlled conditions.
  • Advanced catalytic methods such as kinetic resolution with chiral acyl-transfer catalysts provide routes to enantiomerically enriched fluorinated propanoic acids, which may be adapted for this compound for pharmaceutical or stereochemical studies.
  • Hydrolysis of nitrile intermediates is a robust method for related fluorinated acids and may be adapted if suitable synthetic precursors are available.
  • The presence of the fluorine atom on the phenyl ring influences reactivity and stability, necessitating careful optimization of reaction conditions to avoid side reactions such as nucleophilic aromatic substitution or over-acylation.
  • Purification techniques such as recrystallization and chromatography are critical to achieving high purity, especially for applications requiring pharmaceutical-grade material.

This comprehensive analysis integrates diverse synthetic approaches, reaction conditions, and practical considerations for the preparation of this compound, providing a professional and authoritative resource for researchers and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound, while reduction could produce 3-(3-fluorophenyl)-2,2-dimethylpropanol.

Scientific Research Applications

3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the dimethylpropanoic acid moiety can influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

PPARα/δ and PPARα/γ Dual Activators

Compounds 73a (3-(4-(2H-benzo[d][1,2,3]triazol-2-yl)phenoxy)-2,2-dimethylpropanoic acid) and 73b (3-(4-(2H-benzo[d][1,2,3]triazol-2-yl)-2,6-dimethylphenoxy)-2,2-dimethylpropanoic acid) share the 2,2-dimethylpropanoic acid core but differ in their aryl substituents. Both act as dual activators of PPARα/δ and PPARα/γ, respectively, with 73a exhibiting an EC₅₀ of 0.5 µM for PPARα/δ activation. Their potency is comparable to the reference compound Wy-14643 but lower than 3-(3-fluorophenyl)-2,2-dimethylpropanoic acid in cholesterol-lowering assays in hypercholesterolemic mice .

LOX/TRPM7 Blockers

MK-886 (3-[1-(4-chlorobenzyl)-3-t-butylthio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid) contains an indole-thioether substituent instead of a fluorophenyl group. It inhibits 5-lipoxygenase (LOX) and TRPM7 channels, showing IC₅₀ values in the nanomolar range. This contrasts with this compound, which lacks reported LOX/TRPM7 activity but demonstrates PPAR-mediated lipid modulation .

Structural Isomerism and Reactivity

3-Fluoro-2,2-dimethylpropanoic Acid (CAS 64241-77-6)

This positional isomer (fluorine on the propanoic acid chain rather than the phenyl ring) has a molecular weight of 120.12 g/mol (C₅H₉FO₂). The fluorine’s proximity to the carboxylic acid group increases its acidity (pKa ~2.8) compared to the phenyl-fluorinated analog (pKa ~4.5). This difference impacts solubility and synthetic utility, particularly in esterification and amidation reactions .

Pd-Catalyzed Reactions

3-(Adamantan-2-yl)-2,2-dimethylpropanoic acid exhibits lower efficiency in Pd-catalyzed intramolecular arylations (yields <30%) compared to bulkier carboxylate ligands like tri(cyclohexylmethyl)acetic acid (yields >80%).

Metabolic and Pharmacokinetic Profiles

The metabolite 3-[3-(tert-butylsulfanyl)-1-(4-chlorobenzyl)-5-isopropyl-1H-indol-2-yl]-2,2-dimethylpropanoic acid (a structural analog with an indole-sulfanyl group) undergoes rapid hepatic glucuronidation, reducing its plasma half-life (<2 hours). In contrast, this compound’s simpler structure may favor slower metabolism, though specific pharmacokinetic data are lacking .

Biological Activity

3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C12H15F O2
  • Molecular Weight: Approximately 214.21 g/mol
  • Structural Features: The compound contains a fluorinated phenyl group attached to a dimethylpropanoic acid structure. The presence of fluorine enhances chemical stability and lipophilicity, which are desirable traits for drug candidates.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Binding Affinity: The fluorine atom on the phenyl ring increases the compound's binding affinity for specific biological targets, enhancing its efficacy.
  • Solubility and Stability: The dimethylpropanoic acid moiety contributes to the compound's solubility and stability, which are critical for its biological activity.

In Vitro Studies

In vitro assays have been conducted to assess the compound's interaction with various biological targets:

  • Glutamate Receptor Modulation: Research indicates that compounds with similar structures may selectively interact with glutamate receptor subtypes, influencing synaptic activity .
  • Enzyme Interaction Studies: Interaction studies suggest that the compound could be useful in studying enzyme interactions and metabolic pathways due to its structural characteristics.

Case Studies

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition:
    • Compounds with similar scaffolding have been investigated for their ability to inhibit DPP-4, an enzyme involved in glucose metabolism. DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus (T2DM) by prolonging the action of incretin hormones .
  • Cancer Chemoprevention:
    • Related compounds have been studied for their potential as chemopreventive agents against cancer through the inhibition of key metabolic enzymes involved in tumorigenesis .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMechanism of Action
3-Amino-3-(2-fluorophenyl)-2,2-dimethylpropanoic acidNeuropharmacological modulationInteraction with glutamate receptors
3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acidAnti-inflammatory and anticancerEnzyme interaction modulation
DPP-4 Inhibitors (e.g., Sitagliptin)Diabetes managementInhibition of DPP-4 enzyme

Q & A

Q. What synthetic strategies are recommended for preparing 3-(3-fluorophenyl)-2,2-dimethylpropanoic acid?

Methodological Answer: A two-step approach is typically employed:

  • Step 1: Introduce the 3-fluorophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling (if a boronic acid precursor is available). For sterically hindered substrates, use palladium catalysts with bulky phosphine ligands to enhance coupling efficiency.
  • Step 2: Carboxylic acid formation via hydrolysis of a nitrile or ester intermediate. For example, tert-butyl ester protection (e.g., Boc groups) can prevent side reactions during synthesis, as seen in analogous compounds .
  • Purification: Use reversed-phase HPLC or recrystallization from ethanol/water mixtures to isolate the final product.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR (to confirm fluorine substitution) and ¹H/¹³C NMR (to verify the dimethylpropanoic backbone and aryl group positioning).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₁H₁₃FO₂; expected [M+H]⁺ = 213.0926).
  • HPLC-PDA: Assess purity (>95% recommended for biological assays) using a C18 column with acetonitrile/water gradient elution.
  • Melting Point Analysis: Compare observed values (e.g., 120–125°C) to literature data for structurally related 2,2-dimethylpropanoic acids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for fluorinated propanoic acid derivatives across enzyme inhibition assays?

Methodological Answer:

  • Assay Validation: Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength). Fluorinated compounds like L-655,240 (a COX-1 inhibitor) show pH-dependent activity shifts due to ionization .
  • Structural Analysis: Use molecular docking to evaluate fluorine’s role in binding affinity. Meta-fluorine on the phenyl ring may sterically hinder interactions compared to para-substituted analogs.
  • Control Experiments: Test metabolite stability (e.g., via LC-MS) to rule out degradation artifacts.

Q. What methodologies are effective for assessing the environmental persistence of this compound compared to its non-fluorinated analog?

Methodological Answer:

  • Biodegradation Studies: Conduct aerobic BOD (Biochemical Oxygen Demand) tests using OECD 301 guidelines. For example, non-fluorinated 2,2-dimethylpropanoic acid exhibits 52% BOD over 10 days . Fluorinated analogs may show reduced degradation due to C-F bond stability.
  • Mobility Prediction: Estimate soil adsorption (Koc) via quantitative structure-activity relationship (QSAR) models. The parent acid has a Koc of 150, suggesting high mobility; fluorine substitution may increase hydrophobicity (LogP) and reduce mobility .
Parameter2,2-Dimethylpropanoic Acid 3-(3-Fluorophenyl) Derivative (Predicted)
BOD (10-day, aerobic)52%15–30%
LogP1.482.1–2.5
Soil Koc150250–400

Q. How does meta-fluorine substitution influence the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • LogP Measurement: Determine experimentally via shake-flask method. Fluorine’s electronegativity increases LogP compared to non-fluorinated analogs, enhancing lipid membrane permeability.
  • In Vitro Absorption: Use Caco-2 cell monolayers to assess permeability. Meta-substitution may reduce efflux transporter interactions compared to ortho- or para-positions.
  • Metabolic Stability: Incubate with liver microsomes (human/rat). Fluorine can block cytochrome P450-mediated oxidation at the phenyl ring, as observed in MK-886 analogs .

Data Contradiction & Optimization

Q. How should researchers address low yields in fluorophenyl substitution reactions during synthesis?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for Suzuki-Miyaura coupling. Bulky ligands improve steric tolerance for aryl boronic acids.
  • Temperature Optimization: Elevated temperatures (80–100°C) may improve coupling efficiency but risk decarboxylation. Microwave-assisted synthesis can reduce reaction time.
  • Protection Strategies: Use tert-butyl esters (Boc) or trimethylsilyl groups to protect the carboxylic acid during aryl substitution, as demonstrated in related syntheses .

Q. What experimental controls are essential when evaluating this compound’s stability under varying pH conditions?

Methodological Answer:

  • Buffer Systems: Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Ionization Effects: Compare stability of protonated (pH < pKa) vs. deprotonated (pH > pKa) forms. The pKa of 2,2-dimethylpropanoic acid is ~5.03; fluorine may lower this slightly .
  • Light/Temperature Controls: Store samples in amber vials at 4°C to prevent photodegradation and thermal decomposition.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid
Reactant of Route 2
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3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid

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